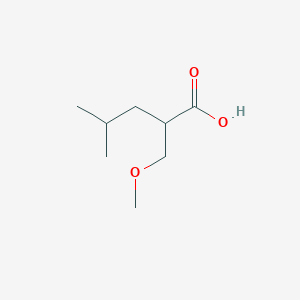
2-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide is a novel compound characterized by its unique chemical structure. This compound belongs to a class of organic molecules known for their applications in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide typically involves several steps:
Formation of the dihydropyridine core: : This usually starts with a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonium acetate are reacted to form the 1,2-dihydropyridine ring.
Introduction of the pyridin-2-yloxy group: : This involves nucleophilic substitution reactions to attach the pyridine ring to the cyclohexyl moiety.
Cyclohexyl ring configuration: : Utilizing specific stereoselective methods to ensure the correct configuration of the cyclohexyl ring.
Carboxamide formation: : Completing the molecule by introducing the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production typically optimizes these steps for scalability and efficiency:
Catalysts: : Use of appropriate catalysts to speed up reactions.
High-throughput screening: : Automating the synthesis process to quickly identify optimal reaction conditions.
Purification: : Employing methods such as recrystallization, column chromatography, and other separation techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : To form oxides or other oxidized derivatives.
Reduction: : To reduce oxo or carboxamide groups.
Substitution: : Particularly nucleophilic substitutions on the pyridine or dihydropyridine rings.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Solvents: : Dichloromethane, ethanol, and water are commonly used solvents.
Catalysts: : Palladium on carbon (Pd/C) or platinum dioxide (PtO₂) for hydrogenation reactions.
Major Products Formed
Oxidation products: : Ketones, aldehydes, or carboxylic acids.
Reduction products: : Alcohols or amines.
Substitution products: : New derivatives with modified functional groups.
Scientific Research Applications
2-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide is used extensively in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying its effects on cellular processes and biological pathways.
Medicine: : Investigating its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: : Applications in developing new materials and catalysts.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binding to specific proteins or enzymes, modulating their activity.
Pathways Involved: : Influencing signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
2-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide stands out due to:
Unique structural features: : Its cyclohexyl and pyridin-2-yloxy groups.
Biological activity: : Compared to similar dihydropyridine derivatives like nifedipine, it exhibits distinct pharmacological properties.
Similar Compounds
Nifedipine: : A dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: : Another calcium channel blocker with a similar core structure but different substituents.
Felodipine: : Similar in structure but varies in its substituent groups and pharmacological effects.
This compound's distinctive structure and diverse applications make it an exciting subject for ongoing research and development in multiple scientific domains.
Properties
IUPAC Name |
2-oxo-N-(4-pyridin-2-yloxycyclohexyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16-14(4-3-11-19-16)17(22)20-12-6-8-13(9-7-12)23-15-5-1-2-10-18-15/h1-5,10-13H,6-9H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBBXDQYRVDMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CNC2=O)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide](/img/structure/B2661944.png)
![tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2661945.png)


![1-(2-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2661953.png)
![5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2661954.png)
![[(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE](/img/structure/B2661957.png)

